molecular formula C16H12ClN3O2 B5428326 N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide CAS No. 915899-87-5

N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5428326
CAS No.: 915899-87-5
M. Wt: 313.74 g/mol
InChI Key: GASNZWYAORUFOE-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 2-chlorobenzylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

    Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer research, the compound may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-thiadiazole-5-carboxamide
  • N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-triazole-5-carboxamide
  • N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxazole-5-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the chlorophenyl moiety contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-15(21)16-19-14(20-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASNZWYAORUFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165014
Record name N-[(2-Chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915899-87-5
Record name N-[(2-Chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915899-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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